REACTION_SMILES
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[Cl:13][CH2:14][Cl:15].[OH:1][CH:2]([CH2:3][CH3:4])[c:5]1[c:6]([C:10](=[O:11])[OH:12])[s:7][cH:8][cH:9]1>>[CH:2]1([CH2:3][CH3:4])[c:5]2[c:6]([s:7][cH:8][cH:9]2)[C:10](=[O:11])[O:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CCC(O)c1ccsc1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(O)c1ccsc1C(=O)O
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Name
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Type
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product
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Smiles
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CCC1OC(=O)c2sccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |